Product packaging for Guaiacol-b-D-gentiobioside(Cat. No.:)

Guaiacol-b-D-gentiobioside

Cat. No.: B13436637
M. Wt: 448.4 g/mol
InChI Key: CJEAIMVSKBRXEH-SKYGPZSASA-N
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Description

Overview of Phenolic Glycosides in Natural Product Chemistry

Phenolic glycosides represent a significant and diverse class of secondary metabolites found throughout the plant kingdom. basicmedicalkey.com These compounds are characterized by a molecular structure consisting of a phenolic aglycone—a molecule with a hydroxyl group attached to an aromatic ring—linked to a carbohydrate moiety, known as the glycone, via a glycosidic bond. amu.edu.azslideshare.net The sugar component, which is often glucose but can be other monosaccharides or oligosaccharides, generally increases the water solubility of the otherwise less soluble phenolic aglycone. amu.edu.azuomus.edu.iq

In the field of natural product chemistry, phenolic glycosides are of considerable interest due to their vast structural diversity and wide range of biological activities. rsc.orgnih.gov Plants synthesize these compounds for various purposes, including defense against herbivores and pathogens, protection from UV radiation, and as signaling molecules. slideshare.net The biological functions of phenolic glycosides are largely determined by the chemical nature of their aglycone part. cabidigitallibrary.org For instance, some phenolic glycosides are known for their anti-inflammatory, antimicrobial, and antioxidant properties. nih.govmedchemexpress.com The study of these compounds involves their isolation from natural sources, structure elucidation, and investigation of their biological and chemical properties, which can lead to the discovery of new therapeutic agents and other valuable biochemicals. rsc.orgnih.gov

Chemical Structure and Classification of Guaiacol-b-D-gentiobioside as a Benzene (B151609) Glycoside

This compound is a specific type of phenolic glycoside. Its chemical structure is composed of two main parts: the aglycone, which is guaiacol (B22219) (2-methoxyphenol), and the glycone, which is the disaccharide gentiobiose. cymitquimica.com The guaiacol unit consists of a benzene ring substituted with a hydroxyl group and a methoxy (B1213986) group at adjacent positions. metoree.com Gentiobiose is a sugar molecule made up of two glucose units linked together. This entire structure is formally named 2-Methoxyphenyl 6-O-ß-D-glucopyranosyl-ß-D-glucopyranoside. cymitquimica.com

Based on its chemical structure, this compound is classified as a benzene glycoside. wikipedia.org This classification arises because the aglycone portion of the molecule is a simple benzene derivative. wikipedia.org Glycosides are broadly categorized based on the chemical nature of their aglycone. uomus.edu.iqcabidigitallibrary.org When the aglycone is a phenol (B47542) or a phenolic derivative, the compound is termed a phenolic glycoside. slideshare.net More specifically, since the aglycone is guaiacol, a direct derivative of benzene, it falls into the sub-category of benzene glycosides. wikipedia.org

Below is a table summarizing the key chemical information for this compound:

PropertyValue
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)tetrahydropyran-2-yl]methoxy]tetrahydropyran-3,4,5-triol lgcstandards.com
Synonyms 2-Methoxyphenyl 6-O-ß-D-glucopyranosyl-ß-D-glucopyranoside cymitquimica.com
Molecular Formula C₁₉H₂₈O₁₂ cymitquimica.com
Molecular Weight 448.42 g/mol cymitquimica.com
Appearance White to Off-White Solid cymitquimica.com
Stability Hygroscopic cymitquimica.com

Research Significance and Unanswered Questions in Glycoside Research

The research significance of this compound has been notably highlighted in the context of the wine industry. cymitquimica.com Specifically, it has been identified as a "smoke taint" marker in grapes and wine. acs.org Following bushfires, volatile phenols from the smoke, such as guaiacol, can be absorbed by grapevines and stored in the grapes as non-volatile glycosides, including this compound. acs.orgoregonstate.edu During fermentation and even in the mouth, these glycosides can be hydrolyzed, releasing the free, volatile guaiacol, which imparts undesirable smoky and ashy flavors to the wine. cymitquimica.comacs.org Therefore, the detection and quantification of this compound in grapes can serve as a predictive tool for the potential of smoke taint in the resulting wine. acs.org

Despite the progress in understanding the role of compounds like this compound in wine chemistry, several unanswered questions remain in the broader field of glycoside research. A significant area of ongoing investigation is the precise enzymatic pathways and regulatory mechanisms that govern the synthesis and hydrolysis of various glycosides in plants. uomus.edu.iq While it is known that enzymes like β-glucosidases play a role, the specificity and activity of these enzymes towards different glycosides are not fully understood. nih.gov

Furthermore, the full spectrum of biological activities for many naturally occurring glycosides is yet to be explored. While some have been studied for their medicinal properties, a vast number have not been thoroughly investigated. nih.gov Future research will likely focus on the targeted isolation and structural elucidation of novel glycosides from diverse natural sources and the screening of these compounds for a wider range of biological activities. uni-duesseldorf.dersc.org The development of more efficient and stereoselective methods for the chemical synthesis of complex glycosides also remains a key challenge and an active area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O12 B13436637 Guaiacol-b-D-gentiobioside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H28O12

Molecular Weight

448.4 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C19H28O12/c1-27-8-4-2-3-5-9(8)29-19-17(26)15(24)13(22)11(31-19)7-28-18-16(25)14(23)12(21)10(6-20)30-18/h2-5,10-26H,6-7H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1

InChI Key

CJEAIMVSKBRXEH-SKYGPZSASA-N

Isomeric SMILES

COC1=CC=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=CC=CC=C1OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

Occurrence and Natural Distribution

Endogenous Presence in Plant Species

Guaiacol-β-D-gentiobioside has been identified as a natural constituent in certain plant species, with its presence being particularly well-documented in grapevines.

Research has confirmed the presence of Guaiacol-β-D-gentiobioside in several cultivars of Vitis vinifera (the common grapevine). Its detection is often associated with the exposure of grapevines to smoke, where it is formed as a detoxification product. However, it is also found as a low-level natural compound in untreated grapes and leaves. researchgate.net

Studies have identified this compound in grape varieties such as Shiraz, Merlot, and Muscat of Alexandria, among others. The concentration of Guaiacol-β-D-gentiobioside can increase significantly in grapes that have been exposed to bushfire smoke. researchgate.net This phenomenon is a critical area of study in enology, as the release of the aglycone, guaiacol (B22219), during fermentation and aging can impart undesirable smoky aromas and flavors to wine.

Detection of Guaiacol-β-D-gentiobioside in Vitis vinifera Cultivars
CultivarPresence DetectedContext
ShirazYesNatural low levels and elevated levels after smoke exposure
MerlotYesNatural low levels and elevated levels after smoke exposure
Muscat of AlexandriaYesNatural low levels and elevated levels after smoke exposure
Cabernet SauvignonYesNatural low levels and elevated levels after smoke exposure. researchgate.net

While the presence of Guaiacol-β-D-gentiobioside is well-established in Vitis vinifera, there is a notable lack of specific research identifying this exact compound in other plant species or agricultural products. The parent compound, guaiacol, is widespread in the plant kingdom and is a component of wood smoke, which arises from the pyrolysis of lignin (B12514952). acs.org Plants are known to produce a vast array of glycosides, and it is plausible that Guaiacol-β-D-gentiobioside or similar guaiacol glycosides are present in other species, particularly those exposed to environmental sources of guaiacol such as wood smoke. However, dedicated studies to identify and quantify Guaiacol-β-D-gentiobioside in a broader range of botanical sources are currently limited.

Formation and Accumulation in Plant Tissues and Organs

The formation of Guaiacol-β-D-gentiobioside in plants is primarily understood as a detoxification mechanism. researchgate.net When grapevines are exposed to volatile phenols like guaiacol, for instance from bushfire smoke, the plant metabolizes these potentially harmful compounds by attaching a sugar molecule, in this case, gentiobiose. This process, known as glycosylation, increases the water solubility of the compound and reduces its volatility and reactivity, effectively sequestering it within the plant's tissues.

This conjugation process occurs in various parts of the plant, including the leaves and berries. researchgate.net Once formed, Guaiacol-β-D-gentiobioside can accumulate in these tissues. Research indicates that while the compound is formed in both leaves and berries, its translocation between these organs is limited. researchgate.net The accumulation of these glycosides in grape berries is of particular interest due to their potential impact on the quality of wine produced from smoke-exposed grapes.

Biogeochemical Cycling and Environmental Contexts

There is a significant gap in the scientific literature regarding the specific biogeochemical cycling and environmental fate of Guaiacol-β-D-gentiobioside. However, general principles of glycoside and phenol (B47542) degradation in the environment can provide some insights.

Once the plant material containing Guaiacol-β-D-gentiobioside decomposes in the soil, the glycosidic bond is susceptible to enzymatic cleavage by soil microorganisms. This would release guaiacol and gentiobiose into the environment.

The gentiobiose portion, being a sugar, would likely be readily consumed by a wide range of microorganisms as a carbon and energy source. The fate of the guaiacol aglycone is also subject to microbial degradation. Numerous soil bacteria and fungi are known to degrade phenolic compounds like guaiacol through various metabolic pathways, ultimately breaking them down into simpler molecules like carbon dioxide and water. The efficiency and rate of this degradation would depend on various environmental factors such as soil type, microbial population, temperature, and oxygen availability.

Direct studies on the transport, persistence, and transformation of Guaiacol-β-D-gentiobioside in soil and aquatic environments are currently lacking.

Biosynthesis and Enzymatic Formation Pathways

Glycosyltransferase-Mediated Biosynthesis of Aromatic Glycosides

The final steps in the biosynthesis of aromatic glycosides like Guaiacol-β-D-gentiobioside are catalyzed by glycosyltransferases (GTs). numberanalytics.com These enzymes facilitate the transfer of sugar moieties from an activated donor, such as UDP-glucose, to an acceptor molecule (the aglycone). acs.orgtum.de The formation of a disaccharide glycoside like a gentiobioside likely involves sequential glycosylation steps or the action of a highly specialized GT.

Identification and Characterization of Relevant Glycosyltransferases (GTs)

Glycosyltransferases are a large and diverse family of enzymes crucial for the glycosylation of various molecules, including secondary metabolites in plants. tum.de Uridine diphosphate (B83284) (UDP) glycosyltransferases (UGTs) are key enzymes responsible for the glycosylation of natural products. acs.org While many GTs catalyze the addition of a single sugar, some have been identified that can perform further glycosylation on existing glycosides. nih.govresearchgate.net

For instance, UGT71BD1, identified from Cistanche tubulosa, demonstrates the ability to catalyze the glycosylation of existing phenylethanoid glycoside compounds, producing multi-glycosylated products. acs.orgnih.gov Another example, UGT92G6 from grapevine (Vitis vinifera), shows sequence similarity to both monosaccharide and disaccharide glucoside-forming transferases, indicating its potential to create more complex glycosides. oup.com The formation of Guaiacol-β-D-gentiobioside would necessitate a GT capable of adding a second glucose molecule to an intermediate, such as guaiacol-β-D-glucoside, or a GT that can transfer the entire gentiobiose disaccharide.

Substrate Specificity and Regiospecificity in Glycosylation

The substrate specificity of glycosyltransferases can be broad, allowing them to act on a variety of acceptor molecules. mdpi.com Several UGTs have been shown to accept guaiacol (B22219) as a substrate. A UGT from tomato (Solanum lycopersicum), SlUGT5, demonstrated significant activity towards guaiacol. nih.govresearchgate.net Similarly, a promiscuous resveratrol/guaiacol glucosyltransferase has been identified in grapevine. oup.com

The regiospecificity of these enzymes ensures that the sugar moiety is attached at a specific position on the aglycone. In the case of guaiacol, glycosylation typically occurs at the hydroxyl group. The formation of the gentiobioside would require a subsequent β(1->6) linkage between two glucose units. The enzyme UGT71BD1, while not acting on the aglycone directly, recognizes the sugar modules in existing glycosides to perform further glycosylation, a mechanism that could potentially lead to the formation of a disaccharide chain. acs.orgnih.gov

Table 1: Examples of Glycosyltransferases with Activity Towards Phenolic Compounds

EnzymeSource OrganismSubstratesPotential Role in Guaiacol-β-D-gentiobioside Synthesis
SlUGT5 Solanum lycopersicum (tomato)Guaiacol, eugenol, benzyl (B1604629) alcohol, hydroquinone. nih.govresearchgate.netCatalyzes the initial glycosylation of the guaiacol aglycone. nih.govresearchgate.net
UGT71BD1 Cistanche tubulosaPhenylethanoid glycosides, flavonoid glycosides, stilbene (B7821643) glycosides. acs.orgnih.govCould potentially add a second glucose unit to guaiacol-glucoside to form the gentiobioside. acs.orgnih.gov
UGT92G6 Vitis vinifera (grapevine)Caffeic acid, eugenol, geranyl glucoside, citronellyl glucoside. oup.comPossesses characteristics of both mono- and disaccharide forming transferases. oup.com
UGT72B27 Arabidopsis thalianaGuaiacol, resveratrol, thymol, syringol. tum.deDemonstrates broad substrate specificity for various phenolic compounds, including guaiacol. tum.de

Aglycone Precursor Biogenesis: Guaiacol Formation

The synthesis of Guaiacol-β-D-gentiobioside is fundamentally dependent on the availability of its aglycone, guaiacol. Guaiacol is an aromatic compound that can be generated through several biological and thermochemical pathways, primarily from the breakdown of lignin (B12514952) or the transformation of related phenolic compounds.

Lignin Degradation Pathways Yielding Guaiacol

Lignin, a complex polymer abundant in plant cell walls, is a major source of aromatic compounds. sci-hub.se Depolymerization of lignin, either through thermochemical processes or microbial action, can yield guaiacol. acs.orgresearchgate.net Lignin is built from monomeric units, including coniferyl alcohol, which serves as a direct precursor to guaiacol. acs.org During the degradation process, the complex ether bonds within the lignin structure, such as the prevalent β-O-4 linkages, are cleaved, releasing smaller phenolic compounds. acs.orgresearchgate.net Certain bacteria, like Rhodococcus opacus PD630, are known to degrade complex aromatics derived from lignin. nih.gov The catabolism of these compounds can involve O-demethylation, a key step in the transformation of lignin-derived molecules. nih.govpnas.org

Microbial Biotransformation of Related Phenolics (e.g., Ferulic Acid to Guaiacol Derivatives)

Microorganisms play a significant role in transforming phenolic compounds into valuable aromatic chemicals. researchgate.net Ferulic acid, a hydroxycinnamic acid commonly found in plant cell walls, is a well-studied precursor for the microbial production of guaiacol derivatives. sci-hub.senih.gov Many bacteria and yeasts can decarboxylate ferulic acid to produce 4-vinylguaiacol. sci-hub.seasianpubs.org This transformation is a key step in the metabolic pathway of ferulic acid in various microorganisms, including Bacillus pumilus, Debaryomyces hansenii, and the fungi Colletotrichum acutatum and Lasiodiplodia theobromae. sci-hub.seasianpubs.orgredalyc.org While 4-vinylguaiacol is often the main product, further metabolism by certain microbes can lead to the formation of other compounds, with guaiacol being a potential downstream product of these pathways. nih.gov For example, some metabolic routes can convert 4-vinylguaiacol to vanillin (B372448) and then potentially to guaiacol via nonoxidative decarboxylation. nih.gov

Table 2: Microbial Transformation of Ferulic Acid

MicroorganismMajor ProductMolar YieldTimeReference
Bacillus pumilus S-1 4-vinylguaiacol93.1%3 hours asianpubs.org
Debaryomyces hansenii 4-vinylguaiacol>90%Short period sci-hub.se
Streptomyces setonii 4-vinylguaiacolNot specifiedNot specified researchgate.net
Colletotrichum acutatum 4-vinylguaiacolHighest abundance48 hours redalyc.org
Lasiodiplodia theobromae 4-vinylguaiacolHighest abundance48 hours redalyc.org

Regulation of Glycoside Biosynthesis in Plants

The biosynthesis of glycosides in plants is a tightly regulated process, influenced by a combination of internal and external factors. numberanalytics.comnumberanalytics.com This regulation ensures that these compounds, which can play roles in defense, stress response, and growth, are produced at the appropriate times and in the correct amounts. numberanalytics.comnih.gov

Several factors are known to affect glycoside biosynthesis and accumulation:

Developmental Stages : The production of glycosides can change significantly throughout a plant's life cycle, with variations observed during seed germination, leaf development, and fruit ripening. numberanalytics.com

Environmental Stimuli : External cues such as light intensity, temperature, and water availability can influence the rate of glycoside synthesis. numberanalytics.com Stress conditions, like pathogen attack or drought, can often induce the production of specific glycosides as a defense mechanism. numberanalytics.com

Hormonal Signals : Plant hormones, particularly jasmonic acid and salicylic (B10762653) acid, are key regulators of secondary metabolite pathways, including the biosynthesis of glycosides. numberanalytics.com

Genetic Control : The expression of genes encoding the biosynthetic enzymes, such as cytochrome P450s and glycosyltransferases, is a critical point of regulation. researchgate.netu-szeged.hu Understanding the genetic control of these pathways is essential for any efforts to metabolically engineer the production of specific glycosides in plants. u-szeged.hu

This complex regulatory network ensures that the plant can dynamically respond to its environment by modulating the production of a diverse array of glycosides. numberanalytics.com

Enzymatic and Chemical Hydrolysis Mechanisms

Mechanisms of Glycosidic Bond Cleavage in Complex Molecules

The stability of the glycosidic bond is central to the structure of oligosaccharides and glycoconjugates. Its cleavage is a critical step in their metabolism and degradation. khanacademy.org This process is not a simple dissociation but rather a sophisticated chemical reaction influenced by catalysis and the molecular environment.

Glycoside hydrolases, the enzymes responsible for breaking down complex carbohydrates, frequently employ acid-base catalysis. khanacademy.orgcazy.org In this mechanism, two key amino acid residues in the enzyme's active site act in concert. One residue, acting as a general acid, donates a proton to the oxygen of the glycosidic bond, making it a better leaving group. nih.govnih.gov Simultaneously, another residue, acting as a general base, activates a water molecule, which then attacks the anomeric carbon, leading to the cleavage of the bond. cazypedia.org The pKa values of these catalytic residues are crucial and can be modulated by the binding of the substrate and the local environment within the active site to facilitate the reaction. rsc.org

The cleavage of the glycosidic bond can also proceed through nucleophilic substitution pathways. khanacademy.orgpearson.com These reactions are categorized as either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

In the context of enzymatic hydrolysis, these pathways lead to either retention or inversion of the stereochemistry at the anomeric carbon. numberanalytics.com

Retaining Mechanisms: These are double-displacement reactions involving a covalent glycosyl-enzyme intermediate. nih.govcazypedia.org The reaction proceeds in two steps: first, an enzymatic nucleophile attacks the anomeric carbon, displacing the aglycone (the guaiacol (B22219) moiety in this case) and forming the intermediate. This step involves a transition state that is stabilized by the enzyme. In the second step, a water molecule, activated by a general base catalyst, hydrolyzes the intermediate, regenerating the enzyme and releasing the sugar with the original anomeric configuration. cazypedia.org Retaining glycoside hydrolases typically have their catalytic nucleophile and acid/base residues positioned at a specific distance (around 4.8 ± 0.3 Å and 6.4 ± 0.6 Å) to facilitate this mechanism. acs.org

Inverting Mechanisms: These are single-displacement reactions where a water molecule, acting as the nucleophile, directly attacks the anomeric carbon, assisted by a general acid catalyst that protonates the glycosidic oxygen. numberanalytics.com This concerted reaction proceeds through a single transition state and results in the inversion of the anomeric stereochemistry. Inverting glycoside hydrolases generally have a larger distance (around 8 ± 2 Å) between their catalytic acid and base residues to accommodate the attacking water molecule. acs.org

The choice between these pathways is determined by the specific glycoside hydrolase and its active site architecture. numberanalytics.com

Enzymatic Hydrolysis by Glycoside Hydrolases (Glycosidases)

Glycoside hydrolases, also known as glycosidases, are a diverse group of enzymes that catalyze the hydrolysis of glycosidic bonds. inderscienceonline.comwikidoc.org They are classified into numerous families based on their amino acid sequences and structural similarities. numberanalytics.comnih.gov The hydrolysis of Guaiacol-b-D-gentiobioside would be carried out by specific β-glucosidases capable of cleaving the β-glycosidic linkages present in the molecule. labinsights.nl

Glycosidases can be broadly categorized based on their mode of action as either endo- or exo-acting enzymes. wikidoc.orgjst.go.jpub.edu

Exo-glucosidases cleave glycosidic bonds from the non-reducing end of an oligosaccharide chain, releasing monosaccharide units one at a time. labinsights.nlub.edu These enzymes typically have a pocket-shaped active site that accommodates the terminal sugar. ub.edu For this compound, an exo-β-glucosidase would first cleave the terminal glucose residue.

Endo-glucosidases act on internal glycosidic bonds within a polysaccharide or oligosaccharide chain, breaking it down into smaller fragments. labinsights.nlub.edu They possess a cleft- or tunnel-shaped active site that can bind to the middle of a sugar chain. ub.edu

The specific type of glucosidase required for the complete hydrolysis of this compound would depend on the accessibility of the glycosidic bonds to the enzyme's active site. nih.gov

The hydrolysis of the disaccharide moiety of this compound, which is gentiobiose (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose), by glycosidases is a sequential process. sigmaaldrich.com An exo-glucosidase would first attack the terminal, non-reducing glucose unit. sigmaaldrich.com Following the release of the first glucose molecule, a second enzyme molecule (or the same one, depending on its processivity) would then cleave the remaining glycosidic bond linking the second glucose unit to the guaiacol aglycone. This step-wise degradation is a hallmark of the enzymatic breakdown of complex carbohydrates. sigmaaldrich.com

Acid-Catalyzed Hydrolysis of this compound

In the absence of enzymes, the glycosidic bonds of this compound can be cleaved through acid-catalyzed hydrolysis. cdnsciencepub.comcdnsciencepub.com This chemical method is less specific than enzymatic hydrolysis and typically requires harsher conditions, such as elevated temperatures. nih.govrsc.org

The generally accepted mechanism for the acid-catalyzed hydrolysis of glycosides involves the following steps: cdnsciencepub.comresearchgate.net

Protonation: A rapid, reversible protonation of the glycosidic oxygen atom by a hydronium ion to form a conjugate acid. cdnsciencepub.com

Heterolysis: A slow, rate-determining unimolecular cleavage of the carbon-oxygen bond, leading to the departure of the aglycone (guaiacol) and the formation of a cyclic oxocarbenium ion intermediate. cdnsciencepub.com This intermediate is a resonance-stabilized carbocation.

Nucleophilic Attack: A rapid attack by a water molecule on the oxocarbenium ion.

Deprotonation: The final step is the deprotonation of the resulting protonated sugar to yield the final glucose products and regenerate the acid catalyst.

The rate of acid hydrolysis is influenced by several factors, including the acidity of the medium and the structure of the glycoside itself. cdnsciencepub.com For instance, the nature of the aglycone can affect the rate of hydrolysis; however, for many glycosides, this effect is complex as electron-withdrawing groups can decrease the basicity of the glycosidic oxygen while also stabilizing the transition state for heterolysis. cdnsciencepub.comcdnsciencepub.com

Factors Influencing Hydrolysis Rate and Efficiency

The rate and completeness of this compound hydrolysis are dependent on several factors, which differ between enzymatic and chemical methods.

For Enzymatic Hydrolysis:

Enzyme Specificity and Concentration: The choice of enzyme is critical. Different glycosidases exhibit varying levels of activity and specificity towards this compound. nih.gov Studies have identified specific glycosidase enzymes, such as CbBglB-1, that are effective in hydrolyzing this compound. acs.org Higher enzyme concentrations generally lead to a faster reaction rate, up to a saturation point. acs.org

pH: Enzymes have an optimal pH range at which they exhibit maximum activity. For the glycosidases used to hydrolyze this compound in wine-related research, acidic conditions (e.g., pH 3.5) are often employed to mimic the wine environment. acs.org

Temperature: Like pH, temperature significantly affects enzyme activity, with an optimal temperature for catalysis. For instance, enzymatic hydrolysis reactions are often conducted at temperatures such as 37°C. acs.org

Inhibitors: The efficiency of enzymatic hydrolysis can be reduced by the presence of inhibitors in the reaction medium. In complex matrices like wine, substances such as ethanol, glucose, and tannins can act as inhibitors, potentially through substrate or product inhibition, leading to lower conversion yields compared to hydrolysis in a simple buffer. nih.govacs.org

For Chemical (Acid) Hydrolysis:

Acid Concentration (pH): The rate of acid hydrolysis is highly dependent on the concentration of the acid. A stringent pH of 1.0 is often required to achieve significant release of volatile phenols from their glycosides. nih.gov

Temperature: High temperatures are necessary to accelerate the reaction. Treatments are commonly performed at 100°C for periods ranging from one to four hours. nih.gov

The following table summarizes a comparison of hydrolysis efficiency under different conditions as reported in a study on smoke-tainted wine.

Hydrolysis MethodCompoundMatrixConversion/RecoveryReference
Acid Hydrolysis This compoundWineHigh (used as benchmark) nih.gov
Enzymatic Hydrolysis This compoundWine20-50% of acid hydrolysis yield nih.gov
Enzymatic Hydrolysis This compoundFortified SampleSimilar efficacy to acid hydrolysis nih.gov

This table illustrates that while enzymatic hydrolysis can be highly effective in a controlled, fortified sample, its efficiency can be significantly lower in a complex matrix like wine due to inhibitory factors.

Hydrolysis Products and Byproducts

The primary and intended products of both enzymatic and chemical hydrolysis of this compound are consistent.

Guaiacol (C₇H₈O₂): This is the aglycone portion of the parent molecule. nih.gov It is a volatile phenolic compound and a key marker for smoke taint in wine, contributing "smoky" or "medicinal" aromas. researchgate.netpreprints.org Its release is often the primary objective of the hydrolysis process in flavor analysis.

Gentiobiose (C₁₂H₂₂O₁₁): This is the disaccharide (sugar) moiety released upon cleavage of the glycosidic bond. It is a non-volatile sugar composed of two β-D-glucose units.

In the context of controlled hydrolysis, the reaction is quite specific, and the formation of significant byproducts is not a primary concern. However, the harsh conditions of acid hydrolysis (strong acid, high heat) could potentially lead to the degradation of other sensitive compounds present in a complex mixture like grape juice or wine, though this falls outside the direct hydrolysis of this compound itself. The enzymatic approach, being more specific and conducted under milder conditions, minimizes the risk of unintended side reactions. nih.gov

Metabolic Transformations and Biotransformation

Plant Metabolism of Glycoconjugates

In plants, the attachment of sugar moieties to secondary metabolites, a process known as glycosylation, is a fundamental mechanism for regulating their chemical properties and biological activity.

Glycosylation plays a pivotal role in the storage and transport of phenolic compounds like guaiacol (B22219). By converting hydrophobic aglycones into more water-soluble glycosides, such as Guaiacol-b-D-gentiobioside, plants can more easily transport and sequester these compounds within cellular compartments, primarily the vacuole. bohrium.commdpi.com This process effectively creates a stable, non-volatile storage form of the compound. nih.gov Phenolic glycosides are considered a reserve pool of their more bioactive aglycone precursors. bohrium.comnih.gov The sugar moiety increases the polarity and molecular weight of the compound, which can facilitate its movement across cellular membranes and distribution throughout the plant. nih.gov

The stability of these glycosides is essential for their role as storage molecules. However, factors such as postharvest processing and storage conditions can impact their integrity. For instance, freezing processes have been shown to potentially damage phenolic glycosides. researchgate.net

Plants employ detoxification pathways to mitigate the potential toxicity of both endogenous and xenobiotic compounds, including phenolics. Glycosylation is a key detoxification strategy. When plants are exposed to harmful substances, such as volatile phenols from bushfire smoke, they rapidly glycosylate these compounds to form less toxic, water-soluble derivatives. This process sequesters the volatile phenols into a non-aromatic form.

In response to various abiotic stresses like drought, heat, or exposure to heavy metals, plants often enhance the biosynthesis of phenolic compounds as a defense mechanism. mdpi.comnih.gov This includes the upregulation of enzymes in the phenylpropanoid pathway. mdpi.comnih.gov The resulting phenolic compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) generated during stress. mdpi.commdpi.com The detoxification process can involve several phases of enzymatic reactions, including conjugation to sugars to form glycosides, which increases their water solubility and allows for transport to and sequestration in vacuoles. mdpi.comrsdjournal.org For example, in response to ozone exposure, sage plants have been observed to regulate their phenolic biosynthetic pathways as an integrated defense mechanism. nih.gov

Microbial Metabolism of this compound and Related Compounds

Microorganisms possess diverse metabolic capabilities that enable them to degrade complex organic molecules, including phenolic glycosides like this compound. This process typically begins with the enzymatic hydrolysis of the glycosidic bond, followed by the breakdown of the sugar and aromatic components.

The degradation of the guaiacol aglycone often initiates with O-demethylation, a reaction that removes the methyl group from the aromatic ring. The bacterium Acinetobacter junii strain 5ga has been identified as capable of utilizing guaiacol as its sole source of carbon and energy. nih.govnih.govresearchgate.net This strain can initiate the metabolism of certain chlorinated guaiacols through O-demethylation, converting them into their corresponding catechols. nih.govnih.govresearchgate.net For example, 4-chloroguaiacol and 4,5-dichloroguaiacol (B1606925) are transformed into 4-chlorocatechol (B124253) and 4,5-dichlorocatechol, respectively. nih.govresearchgate.net However, the substitution pattern on the aromatic ring influences the bacterium's metabolic activity, as it cannot degrade compounds with a substituent at the 6-position, such as 6-chloroguaiacol. nih.govresearchgate.net Following O-demethylation, the resulting catechol can undergo further degradation through oxidative cleavage of the aromatic ring. scispace.com

The initial enzymatic step in the breakdown of this compound in a microbial context would be the hydrolysis of the glycosidic bond to release guaiacol and gentiobiose. This is accomplished by β-glucosidases. nih.govacs.org A variety of glycosidases have been screened for their ability to hydrolyze guaiacol gentiobioside. nih.govacs.org

Following the initial breakdown of the aromatic ring, further biotransformation reactions can occur. Decarboxylation, the removal of a carboxyl group, is a common step in the microbial metabolism of aromatic compounds. scispace.comrsc.orgoup.com This reaction is often a prerequisite for the further breakdown of the molecule. For instance, in the degradation of naphthalene, the intermediate salicylate (B1505791) is typically decarboxylated to catechol before ring fission. nih.gov Fermenting bacteria can decarboxylate compounds like 4-hydroxybenzoate (B8730719) to its corresponding phenol (B47542). oup.com

While direct evidence for the decarboxylation of a this compound-derived intermediate is specific, the general pathways of aromatic compound degradation by bacteria suggest that after O-demethylation and ring cleavage of the guaiacol moiety, the resulting aliphatic products would be further metabolized, potentially involving decarboxylation steps, to enter central metabolic cycles. scispace.com Various bacterial enzymes, including prenylated-flavin dependent enzymes, are known to catalyze the decarboxylation of aromatic carboxylic acids. rsc.org

In natural environments, the degradation of complex molecules like this compound is often carried out by microbial consortia rather than single species. researchgate.netnih.govresearchgate.net These consortia consist of multiple microbial populations that work synergistically, with different members specializing in distinct metabolic tasks. researchgate.netnih.govresearchgate.net This division of labor can lead to more efficient and complete degradation of the substrate. nih.gov

Biological Functions and Roles in Systems

Role as Aroma Precursors in Plant-Derived Products

Guaiacol-β-D-gentiobioside is perhaps best known for its role as a non-volatile, flavorless precursor to aroma compounds in various food products, most notably in wine. nih.gov Plants often store volatile phenolic compounds in a non-volatile glycosylated form. researchgate.net These glycosidic precursors can be transformed into fragrant volatiles through processes like enzymatic hydrolysis, significantly impacting the final flavor profile of food and beverages. nih.gov

In the context of winemaking, Guaiacol-β-D-gentiobioside is a key molecule associated with "smoke taint," an undesirable quality defect in wine made from grapes exposed to bushfire smoke. nih.gove-jmi.org Smoke from burning wood releases volatile phenols, such as guaiacol (B22219), which are then absorbed by grape berries. mdpi.com Inside the grape, these phenols are enzymatically converted into various non-volatile glycoconjugates, with gentiobiosides being a dominant form. mdpi.com

The flavor impact of Guaiacol-β-D-gentiobioside is realized upon the cleavage of its glycosidic bond, which liberates the volatile aglycone, guaiacol. nih.gov Guaiacol is characterized by smoky, medicinal, and phenolic aromas. e-jmi.org This release can occur through several mechanisms:

Enzymatic Hydrolysis: During fermentation, β-glucosidase enzymes from yeast can hydrolyze the glycoside, releasing free guaiacol into the wine. mdpi.com The extent of this release can vary significantly depending on the yeast strain used. mdpi.com

Acid Hydrolysis: The compound can also be hydrolyzed under acidic conditions, a process that can occur during wine aging. researchgate.net

Salivary Hydrolysis: A significant contributor to the perception of smoke taint is the hydrolysis of these glycosides by enzymes present in human saliva during consumption. mdpi.comlgcstandards.com This in-mouth release of volatile phenols can create a lingering, unpleasant ashy aftertaste. mdpi.comlgcstandards.com

The presence and subsequent hydrolysis of Guaiacol-β-D-gentiobioside and related compounds are therefore critical factors in assessing the risk and intensity of smoke taint in wine, directly affecting its sensory characteristics. researchgate.netfrontiersin.org

Contributions to Plant Physiological Processes

Beyond its role in food chemistry, the formation of Guaiacol-β-D-gentiobioside is a part of the plant's own physiological and defense strategies.

The glycosylation of foreign or toxic compounds is a fundamental detoxification strategy in plants. biorxiv.org When grapevines are exposed to high levels of volatile phenols from smoke, they employ this mechanism as a form of defense. mdpi.com By converting the volatile and potentially phytotoxic guaiacol into the non-volatile and water-soluble Guaiacol-β-D-gentiobioside, the plant effectively sequesters the harmful compound, preventing cellular damage. biorxiv.org This process allows the plant to tolerate environmental stressors like smoke exposure. Research has identified specific enzymes, glycosyltransferases, in grapevines that are responsible for this conversion. mdpi.com This biochemical response is an integral part of the plant's ability to cope with chemical stresses from its environment. frontiersin.org

While the direct role of Guaiacol-β-D-gentiobioside in chemical communication is not extensively documented, the function of its aglycone, guaiacol, is well-established in certain ecological contexts. Notably, guaiacol is a primary component of pheromones that trigger swarming behavior in desert locusts. It is produced in the locust gut through the bacterial breakdown of plant material. Although this example involves the free aglycone rather than the gentiobioside, it highlights the potential for guaiacol and its derivatives to act as potent signaling molecules between organisms. The formation and subsequent release of guaiacol from its glycosidic form in plants could theoretically play a role in mediating interactions with insects or microbes, though this specific function for Guaiacol-β-D-gentiobioside requires further investigation.

Mechanistic Studies of Modulatory Activities

The bioactive properties of phenolic compounds and their glycosides are a subject of ongoing research, including their potential to modulate the biological processes of other organisms, such as pathogenic fungi. mdpi.com

Melanin (B1238610) is a crucial virulence factor for many plant pathogenic fungi, providing protection against environmental stresses like UV radiation and contributing to the structural integrity of infection structures such as appressoria. The 1,8-dihydroxynaphthalene (DHN)-melanin pathway is a common biosynthetic route in ascomycetous fungi. mdpi.com

Recent studies have shown that guaiacol, the aglycone of Guaiacol-β-D-gentiobioside, can act as an inhibitor of the DHN-melanin pathway in certain fungi, such as Metarhizium robertsii. mdpi.com Unlike other inhibitors that target specific enzymes in the pathway, guaiacol is thought to block the final polymerization steps of melanin synthesis. mdpi.com This inhibition can lead to altered fungal growth and differentiation. mdpi.com Furthermore, guaiacol has been shown to exert broader antifungal activity against plant pathogens like Fusarium graminearum by disrupting the fungal cell membrane. nih.gov While this research focuses on the aglycone, the potential for phenolic glycosides like Guaiacol-β-D-gentiobioside to serve as a delivery form of the active compound or to possess their own antifungal activities is an area of interest. researchgate.netmdpi.com

Investigation of Enzymatic Inhibition or Activation

The primary role of Guaiacol-β-D-gentiobioside in enzymatic reactions is as a substrate for various glycosidase enzymes, which catalyze the cleavage of the glycosidic bond to release the aglycone, guaiacol. However, research also suggests a potential inhibitory role for the compound under certain conditions.

Enzymatic Hydrolysis of Guaiacol-β-D-gentiobioside

Guaiacol-β-D-gentiobioside is recognized and hydrolyzed by a range of β-glucosidases. In a comprehensive study screening numerous glycoside hydrolases (GHs), Guaiacol-β-D-gentiobioside was used as a substrate to identify active enzymes. Out of 73 enzymes tested, 18 demonstrated activity towards Guaiacol-β-D-gentiobioside, with 12 of them being capable of completely breaking it down to release guaiacol in an acetic acid buffer. nih.gov

The efficiency of this enzymatic hydrolysis can be influenced by the reaction environment. For instance, the presence of other compounds in complex matrices like wine has been shown to inhibit the enzymes that act on Guaiacol-β-D-gentiobioside. While 12 enzymes could fully hydrolyze the compound in a simple buffer, only three of these enzymes retained their full efficacy in a Cabernet Sauvignon wine matrix. nih.gov This indicates that components within the wine, such as ethanol, tannins, or sugars, can act as inhibitors of these specific glycosidases. nih.gov

Several enzymes have been identified as being particularly effective at hydrolyzing Guaiacol-β-D-gentiobioside. Three enzymes, Bglb from an Oscillospiraceae bacterium and two from a Clostridia bacterium (CbBglB-1 and CbBglB-2), were notable for their ability to completely catalyze the release of guaiacol even in the inhibitory environment of wine. nih.gov These three enzymes displayed a strong preference for the gentiobioside moiety. nih.gov

Table 1: Enzymatic Activity on Guaiacol-β-D-gentiobioside

Potential for Substrate Inhibition

There is evidence to suggest that Guaiacol-β-D-gentiobioside may exhibit substrate inhibition, a phenomenon where the enzyme's activity decreases at high substrate concentrations. In studies analyzing the efficiency of the enzyme CbBglB-1, a lower-than-expected conversion rate was observed in real-world samples compared to fortified samples. nih.gov This discrepancy was attributed to potential substrate and product inhibition, implying that high concentrations of Guaiacol-β-D-gentiobioside (the substrate) or its hydrolysis product, guaiacol, may inhibit the activity of the CbBglB-1 enzyme. nih.gov

While the aglycone, guaiacol, has been independently shown to inhibit enzymes like β-glucosidase and glycogen (B147801) synthase 1, the inhibitory activity of the glycoside form, Guaiacol-β-D-gentiobioside, is primarily linked to this context of substrate inhibition. echemi.comnih.gov No studies were identified that demonstrate Guaiacol-β-D-gentiobioside acting as an enzyme activator.

Synthetic Methodologies and Derivatization

Chemoenzymatic Synthesis of Guaiacol-β-D-gentiobioside

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical methods, offering an efficient route to complex glycosides like Guaiacol-β-D-gentiobioside under mild conditions. This approach typically involves the enzymatic transfer of a gentiobiose unit to the guaiacol (B22219) aglycone.

Enzymatic glycosylation is a powerful tool for the stereoselective formation of glycosidic bonds, overcoming many challenges associated with purely chemical methods. Glycosyltransferases and glycosidases are the primary classes of enzymes employed for this purpose.

Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar (e.g., UDP-glucose), to an acceptor molecule. The synthesis of phenolic gentiobiosides can be achieved using glycosyltransferases from various plant sources. For instance, cultured cells of Eucalyptus perriniana have been shown to effectively glycosylate various phenols, including the conversion of daidzein (B1669772) into its 7-O-β-gentiobioside. researchgate.netnih.govmdpi.com This process involves a two-step intracellular mechanism where the phenol (B47542) is first glucosylated to form a β-D-glucoside, which then acts as an acceptor for a second glucose molecule to yield the gentiobioside. A similar enzymatic cascade could be applied to guaiacol.

Glycosidases: While their natural function is to hydrolyze glycosidic bonds, glycosidases can be used in reverse (transglycosylation) under specific conditions to synthesize glycosides. nih.gov By using a high concentration of the acceptor (guaiacol) and an activated sugar donor, a β-glucosidase can catalyze the formation of the β-glycosidic linkage. For example, β-glucosidases from Penicillium multicolor have been used for the transglycosylation of gentiobiose to produce gentiooligosaccharides, demonstrating the feasibility of forming the necessary β-(1→6) linkage. nii.ac.jpnih.gov Amyloglucosidase from Rhizopus mold has also been successfully used for the glycosylation of thymol, a related phenolic compound, suggesting its potential applicability for the synthesis of Guaiacol-β-D-gentiobioside. researchgate.netresearchgate.net

A general chemoenzymatic approach would involve the reaction of guaiacol with an activated gentiobiose donor in the presence of a suitable glycosyltransferase or a glycosidase with transglycosylation activity.

Chemical Synthesis Strategies for the Compound

Purely chemical synthesis provides a versatile alternative for obtaining Guaiacol-β-D-gentiobioside, allowing for larger-scale production and the synthesis of a wider range of analogues. These methods, however, necessitate the use of protecting groups to ensure regioselectivity and stereoselectivity.

The synthesis of a disaccharide glycoside like Guaiacol-β-D-gentiobioside is a multi-step process that relies heavily on protecting group strategies to mask the numerous hydroxyl groups of the carbohydrate moiety. Acetyl (Ac) or benzoyl (Bz) groups are commonly used as temporary protecting groups for the hydroxyls of the sugar, while more persistent groups like benzyl (B1604629) (Bn) ethers may also be employed.

A plausible chemical synthesis route for Guaiacol-β-D-gentiobioside can be modeled after the synthesis of similar phenolic gentiobiosides, such as para-cresol gentiobioside. aut.ac.nz The Koenigs-Knorr reaction is a classic and effective method for glycosylation that involves the use of a glycosyl halide as a donor. wikipedia.orgmdpi.comlibretexts.org

A general synthetic sequence would be:

Preparation of the Glycosyl Donor: Gentiobiose would first be peracetylated to protect all hydroxyl groups. This product is then treated with a reagent like hydrogen bromide (HBr) in acetic acid to form the reactive glycosyl bromide, hepta-O-acetyl-α-gentiobiosyl bromide.

Glycosylation: The hepta-O-acetyl-α-gentiobiosyl bromide is then reacted with guaiacol in the presence of a promoter, such as silver oxide (Ag₂O) or silver carbonate (Ag₂CO₃), in an anhydrous solvent. aut.ac.nzwikipedia.org The acetyl group at the C-2 position of the glucose unit provides neighboring group participation, which directs the stereochemistry to form the desired β-glycosidic linkage.

Deprotection: The resulting protected glycoside, guaiacol hepta-O-acetyl-β-D-gentiobioside, is then subjected to deacetylation to remove the protecting groups. This is typically achieved under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final product, Guaiacol-β-D-gentiobioside.

The use of different protecting groups on the sugar can allow for the synthesis of various analogues by selectively deprotecting and modifying specific positions.

Synthesis of Analogues and Deuterated Derivatives for Research

The synthesis of analogues and deuterated derivatives of Guaiacol-β-D-gentiobioside is crucial for various research applications, including metabolic studies, and as internal standards in quantitative analysis.

The synthesis of analogues can be achieved by using substituted guaiacol derivatives as the aglycone acceptor in either the chemoenzymatic or chemical synthesis routes described above.

The preparation of deuterated Guaiacol-β-D-gentiobioside can be accomplished by incorporating deuterium (B1214612) atoms into the guaiacol moiety prior to glycosylation. A common strategy involves the deuteration of the methoxy (B1213986) group of guaiacol. For instance, a method for preparing d₃-syringyl β-D-gentiobioside has been reported, which can be adapted for guaiacol. researchgate.net This would involve the synthesis of guaiacol with a deuterated methoxy group (guaiacol-d₃), which can then be glycosylated using the chemical methods outlined previously. The synthesis of deuterated phenols can be achieved through various methods, including the use of deuterated alkylating agents or through H-D exchange reactions under specific catalytic conditions. scispace.comresearchgate.netbohrium.comhelsinki.fi

For example, guaiacol-d₃ can be prepared and then reacted with hepta-O-acetyl-α-gentiobiosyl bromide under Koenigs-Knorr conditions, followed by deprotection, to yield Guaiacol-β-D-gentiobioside-d₃.

Advanced Analytical Methodologies and Structural Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Guaiacol-β-D-gentiobioside, allowing for its isolation and quantification. The choice of technique depends on whether the intact glycoside or its volatile aglycone is the target analyte.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of intact, non-volatile glycosides like Guaiacol-β-D-gentiobioside. Reversed-phase HPLC is commonly employed, where the glycoside is separated based on its polarity. In a typical application, an aqueous mobile phase, often acidified with formic acid to improve peak shape, is used in conjunction with an organic modifier like acetonitrile. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of various glycosides from other matrix components. Detection is commonly achieved using a UV detector, though coupling with mass spectrometry offers greater sensitivity and specificity.

ParameterCondition
Column Reversed-phase C18 (e.g., Poroshell 120 EC-C18)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Detection UV or Mass Spectrometry (MS)
Elution Type Gradient

This table presents typical conditions for the HPLC analysis of phenolic glycosides.

While the intact Guaiacol-β-D-gentiobioside is not volatile enough for direct GC analysis, GC-MS is the gold standard for identifying and quantifying its aglycone, guaiacol (B22219), after cleavage of the glycosidic bonds. This indirect method involves a hydrolysis step—either acidic or enzymatic—to release the free, volatile guaiacol from the sugar moiety. The liberated guaiacol is then analyzed by GC-MS. This technique provides excellent separation of various volatile phenols and definitive identification based on the mass spectrum of the analyte, which can be compared against spectral libraries. To ensure accurate quantification, a deuterated internal standard, such as d3-guaiacol, is often added to the sample prior to hydrolysis.

ParameterCondition
Analysis Target Guaiacol (aglycone)
Prerequisite Hydrolysis (Acidic or Enzymatic) of the Glycoside
Column Polar capillary column (e.g., Stabilwax)
Carrier Gas Helium
Injection Mode Split/Splitless
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table outlines the general conditions for GC-MS analysis of the guaiacol aglycone.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful and widely accepted methods for the direct detection and quantification of intact Guaiacol-β-D-gentiobioside in complex samples. This approach combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. Electrospray ionization (ESI) is typically used to gently ionize the intact glycoside, allowing it to enter the mass spectrometer without fragmentation.

LC-MS/MS provides an additional layer of structural confirmation. The precursor ion corresponding to Guaiacol-β-D-gentiobioside is selected and fragmented, and the resulting product ions are detected. This fragmentation pattern is highly specific to the molecule's structure. For instance, the MS/MS spectrum of Guaiacol-β-D-gentiobioside shows a characteristic fragment ion corresponding to the gentiobioside moiety, which helps to confirm the identity of the disaccharide. This

Spectroscopic Structural Elucidation

UV/Vis Spectrophotometry for Quantification and Monitoring

Direct quantification of Guaiacol-β-D-gentiobioside using UV/Vis spectrophotometry is not a standard method due to potential interferences from other compounds in complex matrices that absorb in the same wavelength range. However, UV/Vis spectrophotometry can be employed for the indirect quantification and monitoring of this compound by measuring its aglycone, guaiacol, after enzymatic or acidic hydrolysis. nih.gov

The underlying principle of this indirect method involves the cleavage of the glycosidic bond in Guaiacol-β-D-gentiobioside, which releases the chromophoric guaiacol molecule. The concentration of the released guaiacol can then be determined spectrophotometrically, and this measurement can be stoichiometrically related back to the original concentration of the glycoside. The guaiacol itself has a distinct UV absorption profile that allows for its detection. For instance, in the presence of hydrogen peroxide and a catalyst like a copper-based metal-organic framework (Cu-MOF), guaiacol is oxidized, and the reaction can be monitored by observing the absorbance changes, for example, at a wavelength of 420 nm. researchgate.net The optimal wavelength for measuring the absorbance of guaiacol should be selected based on its absorption maximum to ensure the highest sensitivity. sielc.com It is important to note that mobile phases and buffers used in preceding separation steps, such as high-performance liquid chromatography (HPLC), can interfere with UV detection at wavelengths below 230 nm. sielc.com

For accurate quantification, a calibration curve is typically generated using standards of known guaiacol concentrations. The absorbance of the sample extract, after hydrolysis, is then measured, and the concentration of guaiacol is determined from the calibration curve. This value is subsequently used to calculate the initial concentration of Guaiacol-β-D-gentiobioside in the sample.

ParameterValueReference
AnalyteGuaiacol (after hydrolysis) nih.gov
Wavelength of Absorbance420 nm (for oxidized product) researchgate.net
General RecommendationMatch measurement wavelength to absorption maximum sielc.com
Low Wavelength Cutoff~230 nm (depending on mobile phase) sielc.com

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of Guaiacol-β-D-gentiobioside in complex matrices, such as food and beverages, necessitates robust sample preparation and extraction protocols to remove interfering substances and isolate the analyte of interest. Direct quantification is often challenging, and methods have been developed that involve an initial extraction followed by hydrolysis to release the guaiacol aglycone for subsequent analysis. nih.gov

One common approach involves spiking the sample matrix with a known concentration of Guaiacol-β-D-gentiobioside to serve as an internal standard or for method validation. nih.gov For instance, in the analysis of wine and berry homogenates, samples were fortified with Guaiacol-β-D-gentiobioside. nih.gov The subsequent step is typically an enzymatic hydrolysis, where specific β-glucosidases are used to selectively cleave the glycosidic bond, liberating guaiacol. nih.gov This enzymatic approach is often preferred over acid hydrolysis to minimize the formation of artifacts, which can be a concern with guaiacol when using methods like liquid-liquid extraction. nih.gov

Following hydrolysis, the released guaiacol can be extracted and quantified using various analytical techniques. While direct analysis of the glycoside is possible with methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the indirect approach of quantifying the aglycone is also prevalent. nih.gov The choice of extraction method for the released guaiacol is critical to avoid artifact formation. Headspace solid-phase microextraction (HS-SPME) has been noted as a suitable technique that can circumvent the issue of artifact generation that may occur with liquid-liquid extraction methods. nih.gov

MatrixSample Preparation StepsAnalytical ApproachReference
WineSpiking with Guaiacol-β-D-gentiobioside standard, Enzymatic hydrolysisQuantification of released guaiacol nih.gov
Berry HomogenateSpiking with Guaiacol-β-D-gentiobioside standard, Enzymatic hydrolysisQuantification of released guaiacol nih.gov

Theoretical and Computational Investigations

Molecular Docking and Dynamics Simulations of Glycosidase-Glycoside Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as Guaiacol-β-D-gentiobioside, and a protein, typically an enzyme like β-glucosidase. These methods provide insights into the binding affinity, orientation of the substrate in the active site, and the key amino acid residues involved in the catalytic process.

Molecular docking studies predict the preferred orientation of the glycoside when bound to the enzyme's active site. For β-glucosidases, the active site is often a well-defined pocket. The gentiobiose moiety of Guaiacol-β-D-gentiobioside is expected to be the primary determinant for binding, with the guaiacol (B22219) group positioned in a specific subsite. The binding is stabilized by a network of hydrogen bonds and van der Waals interactions. Key amino acid residues, typically glutamate (B1630785) and aspartate, are crucial for catalysis and form hydrogen bonds with the hydroxyl groups of the sugar rings.

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-substrate complex, revealing the flexibility of both the protein and the ligand. These simulations can predict the stability of the docked pose and identify conformational changes that may occur upon binding. For a substrate like Guaiacol-β-D-gentiobioside, MD simulations can help understand how the enzyme positions the glycosidic bond for cleavage.

Table 1: Representative Data from Molecular Docking of a β-Glucosidase with a Disaccharide Substrate (e.g., Cellobiose)

ParameterValueSignificance
Binding Free Energy-9.5 kcal/molIndicates a strong and spontaneous binding interaction.
Key Interacting ResiduesGlu164, Glu338, Tyr315, Asn175Highlights the crucial amino acids for substrate recognition and catalysis.
Hydrogen Bonds Formed5-7Demonstrates the importance of hydrogen bonding in stabilizing the complex.

Quantum Chemical Calculations of Glycosidic Bond Reactivity and Hydrolysis Transition States

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to investigate the electronic details of chemical reactions, such as the hydrolysis of the glycosidic bond in Guaiacol-β-D-gentiobioside. nih.govsfu.canih.gov These methods provide a detailed understanding of the reaction mechanism, including the structure of the transition state and the activation energy barrier.

The hydrolysis of a β-glycosidic bond by a retaining glycosidase typically proceeds via a two-step, double-displacement mechanism. researchgate.net In the first step, known as glycosylation, a nucleophilic residue in the enzyme's active site (often a glutamate or aspartate) attacks the anomeric carbon, leading to the cleavage of the glycosidic bond and the formation of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net This step is facilitated by an acidic residue (also typically glutamate or aspartate) that protonates the glycosidic oxygen. nih.gov In the second step, deglycosylation, a water molecule, activated by the acidic residue (now acting as a base), hydrolyzes the intermediate, releasing the sugar and regenerating the enzyme. researchgate.net

QM/MM simulations are particularly well-suited for studying enzymatic reactions. nih.gov The reactive center, including the substrate's glycosidic bond and the key active site residues, is treated with a high level of quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.gov This approach allows for the accurate modeling of bond-breaking and bond-forming events within the complex enzymatic environment.

These calculations reveal that the transition state for glycosidic bond cleavage has a significant oxocarbenium ion-like character, with a partially positive charge developing on the anomeric carbon and the sugar ring adopting a distorted conformation, such as a half-chair or boat. researchgate.net The enzyme active site is exquisitely tuned to stabilize this charged transition state, thereby lowering the activation energy of the reaction.

Table 2: Calculated Parameters for the Enzymatic Hydrolysis of a β-Glycosidic Bond

ParameterCalculated ValueMethodology
Activation Free Energy (Glycosylation)12-15 kcal/molQM/MM Metadynamics
Transition State Ring Conformation4H3 or 4EQM/MM Simulation
Charge on Anomeric Carbon at TS+0.4 to +0.6 eDFT Calculation

Predictive Modeling of Metabolic Pathways and Enzymatic Activities

Predictive modeling of metabolic pathways and enzymatic activities for a compound like Guaiacol-β-D-gentiobioside involves bioinformatic approaches to forecast how it might be processed by an organism. These methods leverage the vast amount of genomic and proteomic data available to infer the function of uncharacterized enzymes and reconstruct metabolic networks.

One powerful approach is the use of sequence similarity networks (SSNs) and genome neighborhood networks (GNNs). SSNs cluster proteins based on their amino acid sequence similarity. Enzymes with similar sequences are likely to have similar functions. By identifying enzymes known to act on glycosides, SSNs can pinpoint homologous enzymes in other organisms that may also hydrolyze Guaiacol-β-D-gentiobioside.

GNNs take this a step further by considering the genomic context of a gene. Genes encoding enzymes that function in the same metabolic pathway are often located close to each other in the genome, forming operons or gene clusters in prokaryotes. If a gene for a putative glycosidase is found in a genomic neighborhood with genes for transporters and enzymes involved in the metabolism of aromatic compounds, it is a strong indicator that this glycosidase is part of a pathway for the degradation of compounds like Guaiacol-β-D-gentiobioside.

These predictive models can generate hypotheses about the metabolic fate of Guaiacol-β-D-gentiobioside. For instance, it is likely that the first step in its metabolism is the hydrolysis of the glycosidic bond by a β-glucosidase, releasing guaiacol and gentiobiose. Subsequent pathways would then metabolize these two products. Guaiacol could be further metabolized through demethylation and ring cleavage pathways, while gentiobiose would be broken down into glucose and enter central carbon metabolism.

While specific predictive models for the metabolism of Guaiacol-β-D-gentiobioside have not been detailed in the literature, the application of these general methodologies provides a robust framework for predicting its biotransformation.

Table 3: Predicted Metabolic Steps for Guaiacol-β-D-gentiobioside

Metabolic StepEnzyme ClassProductsPredictive Method
Hydrolysis of β-glycosidic bondβ-Glucosidase (Glycoside Hydrolase)Guaiacol, GentiobioseSequence Similarity Networks (SSNs)
Hydrolysis of Gentiobioseβ-GlucosidaseGlucoseKEGG Pathway Analysis
Demethylation of GuaiacolO-demethylaseCatecholGenome Neighborhood Networks (GNNs)

Future Research Directions and Emerging Applications

Elucidation of Novel Biosynthetic Genes and Enzymes

The biosynthetic pathway of Guaiacol-b-D-gentiobioside is not yet fully elucidated, presenting a significant avenue for future research. The formation of this compound involves the glycosylation of guaiacol (B22219), a process catalyzed by enzymes known as UDP-glycosyltransferases (UGTs). nih.govfrontiersin.orgfrontiersin.org These enzymes play a crucial role in the secondary metabolism of plants by attaching sugar moieties to a wide range of acceptor molecules. frontiersin.orgacs.org

Future research will likely focus on identifying the specific UGTs responsible for the sequential addition of two glucose molecules to guaiacol to form the gentiobioside structure. This will involve a combination of genomic, transcriptomic, and proteomic approaches to identify candidate genes that are expressed under conditions where this compound is produced, such as in grapevines exposed to smoke. Techniques like gene expression profiling and phylogenetic analysis of UGT gene families can help pinpoint the most likely candidates. acs.org

Once candidate genes are identified, their function can be confirmed through in vitro enzymatic assays using recombinant proteins expressed in microbial systems. acs.org This will not only confirm their role in this compound synthesis but also allow for the characterization of their substrate specificity and kinetic properties. Understanding the enzymes involved is a critical step towards the potential manipulation of this pathway in plants or for biotechnological applications.

Exploration of Undiscovered Biological Roles in Diverse Organisms

While the presence of this compound in smoke-exposed grapes is established, its broader biological roles in plants and other organisms are largely unknown. Phenolic glycosides in plants are known to have diverse functions, including acting as defense compounds against herbivores and pathogens, protecting against abiotic stresses like UV radiation, and serving as storage forms of more bioactive molecules. nih.govbohrium.comnih.govishs.orgmdpi.comfrontiersin.orgnih.gov

Future investigations should aim to determine if this compound plays a similar role. Studies could explore its accumulation in different plant species and in response to various environmental stressors. For instance, its presence could be investigated in plants subjected to drought, high salinity, or pathogen attack. Glycosylation is a known mechanism in plants to mitigate the effects of oxidative stress, and this compound may be part of such a response. nih.gov

Furthermore, the role of glycosylation in modulating the biological activity of the aglycone (guaiacol) warrants further study. nih.gov Glycosylation can alter the solubility, stability, and bioavailability of phenolic compounds. nih.gov Research could explore whether this compound itself has any specific biological activities or if it primarily serves as a stable precursor to guaiacol, which can be released upon enzymatic hydrolysis. nih.gov The ecological implications of its presence, for example, in mediating plant-microbe or plant-insect interactions, also present an exciting area for future research.

Development of Advanced in situ Analytical Techniques

The detection and quantification of this compound are crucial for the wine industry to manage smoke taint. Current analytical methods often rely on sophisticated laboratory-based techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) after hydrolysis. awri.com.aushimadzu.comnih.gov While highly sensitive and specific, these methods can be time-consuming and require specialized equipment.

A key area for future research is the development of advanced in situ analytical techniques for the rapid and on-site detection of this compound in grapes. This would enable growers and winemakers to make timely decisions about harvesting and processing smoke-exposed fruit. wineaustralia.com Promising avenues include the development of biosensors or portable mass spectrometry devices. Research into new analytical strategies for plant metabolites is an active field, and techniques like desorption electrospray ionization imaging mass spectrometry could be adapted to visualize the spatial distribution of this compound within the grape berry. acs.orgfrontiersin.org

Furthermore, improving the efficiency and reducing the complexity of existing analytical methods is an ongoing goal. This includes optimizing sample preparation protocols and exploring alternative detection methods that are more amenable to high-throughput screening. nih.govwineaustralia.com The development of rapid analytical methods would be a significant benefit to the wine industry, allowing for better management of smoke-affected grapes and minimizing economic losses. wineaustralia.com

Analytical TechniquePrincipleApplication for this compoundFuture Development
HPLC-MS/MS Separation by liquid chromatography followed by mass analysis.Highly sensitive and specific quantification in grape and wine matrices. awri.com.auMiniaturization for portability, faster analysis times.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis (often after hydrolysis of the glycoside). nih.govQuantification of the guaiacol aglycone to infer glycoside concentration.Direct analysis of the intact glycoside, improved hydrolysis efficiency.
Biosensors Biological recognition element coupled to a transducer.Potential for rapid, on-site detection in vineyards.Development of specific antibodies or enzymes for the sensor.
Imaging MS Mass spectrometry to visualize the spatial distribution of molecules. acs.orgUnderstanding the localization of the compound within the grape berry.Higher resolution imaging, application to whole grape clusters.

Biotechnological Production and Metabolic Engineering for Specialized Applications

The elucidation of the biosynthetic pathway of this compound opens the door to its biotechnological production. Metabolic engineering of microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), offers a promising platform for the sustainable and controlled synthesis of this and other complex glycosides. oup.comresearchgate.netnih.govnih.govnih.goviqs.eduresearchgate.net

Future research in this area will involve the heterologous expression of the identified plant UGTs in a microbial host. oup.comnih.gov The host's metabolic pathways may need to be engineered to provide a sufficient supply of the precursor molecules, guaiacol and UDP-glucose. nih.goviqs.edu Synthetic biology approaches, such as the construction of novel metabolic pathways and the optimization of enzyme expression levels, will be crucial for achieving high yields of the desired product. researchgate.netnih.govresearchcommons.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.